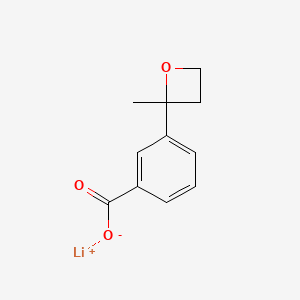

Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of lithium coordination polymers and complexes has been a subject of interest due to their potential applications in various fields, including as electrode materials in lithium-ion batteries. For instance, a series of lithium coordination polymers with 1,3,5-benzenetricarboxylatic acid (H3BTC) have been synthesized, exhibiting different dimensional frameworks and showing promising electrochemical properties . Similarly, lithium complexes with aliphatic carboxylic acids have been synthesized using a solvothermal method, resulting in multidimensional structures with varying electrochemical properties . The synthesis of lithium complexes with 2-amino-functionalized benzoylpyrrole and other ligands such as 2-(diphenylphosphinoamino)pyridine has also been reported, which have shown catalytic activity and unique structural features .

Molecular Structure Analysis

The molecular structures of these lithium complexes are diverse and have been characterized using single crystal X-ray diffraction studies. For example, the lithium complex with 2-amino-functionalized benzoylpyrrole exhibits a novel tetrameric cage structure . The lithium 1,2-disila-3-germacyclopentadienide complex has been found to have an aromatic cyclopentadienide-type structure with eta5-coordination of the Li+ cation . Additionally, the lithium benzohydroxamate-benzohydroxamic acid adduct presents a rare example of an almost undistorted LiO5 square pyramidal arrangement .

Chemical Reactions Analysis

The lithium complexes synthesized have been utilized in various chemical reactions. For instance, the lithium complex of 2-amino-functionalized benzoylpyrrole has been used as an efficient catalyst for the cyclotrimerization of isocyanates . The lithium (α-methylbenzyl)allylamide has been employed in the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these lithium complexes are closely related to their molecular structures. The electrochemical properties of the lithium coordination polymers based on H3BTC and aliphatic carboxylic acids have been evaluated, showing discharge capacities of around 100-257 mAhg^-1 in the first thirty cycles, indicating their potential as electrode materials for lithium-ion batteries . The lithium 1,2-disila-3-germacyclopentadienide complex's aromaticity has been confirmed by theoretical calculations and NMR resonance, with its properties varying in different solvents .

Aplicaciones Científicas De Investigación

Preparation in Organic Chemistry

- Lithium(1+) ion derivatives are used in the preparation of complex organic compounds. For instance, C(α), N-carbo-tert-butoxyhydrazones were dilithiated using lithium diisopropylamide, leading to the creation of new 2-(1H-pyrazol-5-yl)benzenesulfonamides (Knight et al., 2008).

Hydration Structure Studies

- Lithium benzoate solutions have been investigated using neutron diffraction and infrared spectral measurements, providing insights into the hydration structure around both the lithium ion and the benzyl-hydrogen atom within the benzoate ion (Kameda et al., 2005).

Applications in Energy Storage

- Lithium-ion batteries benefit from the development of new liquid crystalline ionic conductors. For example, liquid crystalline thiophene esters were synthesized, demonstrating good thermal stability and promising applicability in lithium-ion batteries (Bogdanowicz et al., 2018).

Solvent Extraction Studies

- Research on solvent extraction of lithium ions from aqueous solutions has been conducted, using chelating agents like benzoyltrifluoroacetone. This contributes to the development of more eco-friendly extraction systems for lithium, which is crucial in various industrial and technological applications (Masmoudi et al., 2021).

Synthesis of Complex Molecules

- Lithium(1+) ion compounds are used in synthesizing complex organic molecules. For example, synthesis of 1-deoxy-D-erythro-2-pentulose and its derivatives involved the use of lithium hydroxide, demonstrating the versatility of lithium(1+) compounds in organic synthesis (Fischer et al., 1977).

Structural Studies in Material Science

- In material science, lithium-containing compounds are studied for their structural properties, such as in the case of Li1−xHxNbO3. This research contributes to understanding the stability and properties of materials used in technological applications, like waveguides (Rice & Jackel, 1984).

Electrochemical Applications

- Lithium(1+) compounds find applications in the electrochemical sector, particularly in the development of new electrode materials for lithium-ion batteries. This research is crucial for improving energy storage technologies (Pouillerie et al., 2000).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS07 pictograms , which denotes that it may cause skin irritation, eye irritation, or respiratory irritation. For detailed safety and handling information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Propiedades

IUPAC Name |

lithium;3-(2-methyloxetan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3.Li/c1-11(5-6-14-11)9-4-2-3-8(7-9)10(12)13;/h2-4,7H,5-6H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVEOBVICKTLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC=CC(=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)